molecular formula C9H10ClN3S B11945898 {[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione

{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione

Cat. No.: B11945898
M. Wt: 227.71 g/mol
InChI Key: SIGLNNLOFZKOCC-WUXMJOGZSA-N
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Description

1-(4-chlorophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(4-chlorophenyl)ethanone with thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours until the product precipitates out .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)ethanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)ethanone thiosemicarbazone is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its antimicrobial and anticancer properties compared to other thiosemicarbazone derivatives .

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

[(E)-1-(4-chlorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10ClN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+

InChI Key

SIGLNNLOFZKOCC-WUXMJOGZSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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